TGF-Beta Receptor 1 (TGFBR1/ALK5) Inhibitory Activity of 1-(2,3'-Bipyridin-5-yl)ethanone
1-(2,3'-Bipyridin-5-yl)ethanone inhibits human TGF-beta receptor 1 (TGFBR1, also known as ALK5) with an IC50 value of 22 nM in a cellular assay using HEK293 cells [1]. The assay involved 24-hour preincubation with the compound followed by TGF-beta1 stimulation and measurement after 24 hours [2]. This activity is noteworthy within the bipyridine chemical space, as bipyridyl derivatives have been explicitly claimed in patents as TGF-beta receptor kinase inhibitors for the treatment of kinase-induced diseases, particularly tumors [3].
| Evidence Dimension | TGF-beta receptor 1 (TGFBR1/ALK5) inhibition |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | No direct head-to-head comparator available. Class-level baseline: Bipyridyl derivatives claimed as TGF-beta receptor kinase inhibitors in patent literature. |
| Quantified Difference | Not calculable (no direct comparator data) |
| Conditions | Human TGF-beta receptor 1 in human HEK293 cells; 24 hr preincubation followed by TGF-beta1 addition; measurement at 24 hr |
Why This Matters
Procurement of this compound is justified for TGF-beta pathway research where a bipyridine scaffold with sub-100 nM TGFBR1 inhibitory activity is required.
- [1] BindingDB. BDBM50579165 (CHEMBL4857030): Affinity Data - IC50 22 nM for human TGFbeta receptor 1. 2022. View Source
- [2] ChEMBL. CHEMBL4857030: TGF-beta receptor type-1 inhibition assay. 2022. View Source
- [3] Hoelzemann G, Dorsch D, Jonczyk A, Amendt C, Zenke F. Bipyridyl derivatives. US Patent US20130102608A1, 2013. View Source
